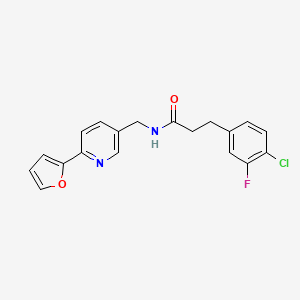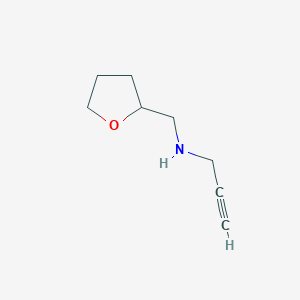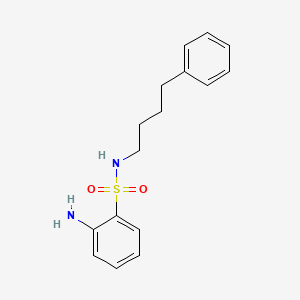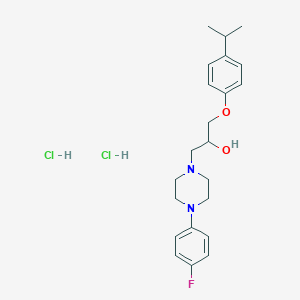
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide exerts its inhibitory effects on HDACs and PDEs by binding to their active sites and preventing the enzymes from catalyzing their substrates. This leads to alterations in gene expression and cellular signaling pathways, which can have downstream effects on cellular processes such as differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress in neurodegenerative disorders, and the enhancement of memory and learning in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several advantages for use in lab experiments, including its high potency and specificity for HDACs and PDEs, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, including the development of more potent and selective analogs, the investigation of its effects on other enzymes and cellular pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound, particularly with regards to long-term use.
Métodos De Síntesis
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been extensively studied, and researchers have developed several different approaches to produce the compound. One of the most common methods involves the reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde, followed by the reaction of the resulting product with 3-(chloromethyl)pyridine.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have potent inhibitory effects on several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play key roles in regulating gene expression and cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-6-3-13(10-16(15)21)5-8-19(24)23-12-14-4-7-17(22-11-14)18-2-1-9-25-18/h1-4,6-7,9-11H,5,8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEONRIHQOPQUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)


![Methyl 4-(2-amino-6-benzyl-3-cyano-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl)benzoate](/img/structure/B2449928.png)



![N-{3-[benzyl(methyl)amino]propyl}-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2449933.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)
![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)